molecular formula C17H16N2OS B5803273 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Cat. No.: B5803273
M. Wt: 296.4 g/mol
InChI Key: ZETGOYFNINARIZ-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic acid or its derivatives under acidic conditions.

    Introduction of Methyl Group: The methyl group can be introduced at the 6th position of the benzothiazole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the reaction of the 6-methylbenzothiazole with 4-methylphenylacetic acid in the presence of a dehydrating agent like thionyl chloride to form the desired acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in various assays to understand its interaction with biological targets.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its broad range of biological activities.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    4-Methylphenylacetic Acid: A key intermediate in the synthesis of the target compound.

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is unique due to the specific substitution pattern on the benzothiazole ring and the presence of the acetamide group

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-3-6-13(7-4-11)10-16(20)19-17-18-14-8-5-12(2)9-15(14)21-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETGOYFNINARIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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